N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 946379-44-8
VCID: VC11946431
InChI: InChI=1S/C22H17F3N2O3/c1-14(28)16-4-2-5-18(12-16)26-20(29)19-6-3-11-27(21(19)30)13-15-7-9-17(10-8-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C22H17F3N2O3
Molecular Weight: 414.4 g/mol

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide

CAS No.: 946379-44-8

Cat. No.: VC11946431

Molecular Formula: C22H17F3N2O3

Molecular Weight: 414.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide - 946379-44-8

Specification

CAS No. 946379-44-8
Molecular Formula C22H17F3N2O3
Molecular Weight 414.4 g/mol
IUPAC Name N-(3-acetylphenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C22H17F3N2O3/c1-14(28)16-4-2-5-18(12-16)26-20(29)19-6-3-11-27(21(19)30)13-15-7-9-17(10-8-15)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)
Standard InChI Key FOAYAOLJURTKDM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

N-(3-acetylphenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has the molecular formula C₂₂H₁₇F₃N₂O₃ and a molecular weight of 414.4 g/mol . Its IUPAC name reflects the presence of:

  • A 1,2-dihydropyridine ring substituted at position 3 with a carboxamide group.

  • An N-(3-acetylphenyl) moiety attached to the carboxamide.

  • A 1-{[4-(trifluoromethyl)phenyl]methyl} substituent at position 1 of the dihydropyridine ring.

Structural Characterization

The compound’s SMILES string (CC(=O)c1cccc(NC(=O)c2cccn(Cc3ccc(C(F)(F)F)cc3)c2=O)c1) confirms the connectivity of its functional groups . Key structural elements include:

  • Trifluoromethyl group (-CF₃): Enhances lipophilicity and metabolic stability, a common feature in drug design .

  • Acetyl group (-COCH₃): May participate in hydrogen bonding or hydrophobic interactions with biological targets.

  • Carboxamide linkage (-CONH-): Often critical for target binding in enzyme inhibitors.

Table 1: Comparative Analysis of Structural Analogs

Compound NameMolecular FormulaKey FeaturesPotential Activity
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamideC₁₅H₁₁F₃N₂O₃SSulfonamide group; enhanced solubilityAntimicrobial
3-{[2-Oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acidC₁₄H₁₀F₃N₂O₄Carboxylic acid moiety; dihydropyridine coreAnti-inflammatory
5-(2-Amino-4-oxo-3-(2-(trifluoromethyl)phenyl)-3,4-dihydroquinazolin-6-yl)-N-(2,4-difluorophenyl)-2-methoxypyridine-3-sulfonamideC₂₇H₁₈F₅N₅O₄SPolycyclic structure; multiple fluorinated groupsAnticancer

Hypothesized Biological Activities

Enzyme Inhibition

The carboxamide and acetyl groups suggest potential kinase or protease inhibition. For instance, trifluoromethyl-containing analogs demonstrate activity against cyclooxygenase-2 (COX-2) and tyrosine kinases .

Anticancer Applications

The dihydropyridine scaffold is present in calcium channel blockers, but fluorinated variants may target DNA topoisomerases or tubulin polymerization .

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with higher yields.

  • In Vitro Screening: Evaluate activity against cancer cell lines, microbial strains, and inflammatory markers.

  • ADMET Studies: Assess pharmacokinetics and toxicity profiles.

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